2-Amino-N-(3,5-dimethoxyphenyl)acetamide
Description
Contextual Significance of Acetamide (B32628) Scaffolds in Modern Organic Chemistry
The acetamide functional group is a fundamental and versatile scaffold in organic chemistry. Its presence is widespread in numerous biologically active molecules and is a key building block in the synthesis of a variety of organic compounds. Acetamide derivatives are known to exhibit a wide range of biological activities, including but not limited to, antidiabetic and antiviral properties. The chemical stability and capacity for hydrogen bonding of the acetamide group make it a favored component in the design of new therapeutic agents and functional materials.
Overview of Dimethoxyphenyl-Containing Compounds in Advanced Chemical and Biological Research
The dimethoxyphenyl group is another crucial structural feature of the title compound. The presence and position of methoxy (B1213986) groups on a phenyl ring can significantly influence the electronic and steric properties of a molecule, thereby affecting its reactivity and biological activity. Dimethoxyphenyl moieties are found in a plethora of natural products and synthetic compounds with a wide array of pharmacological effects. Research has shown that compounds containing this group can interact with various biological targets, highlighting the importance of the dimethoxyphenyl scaffold in drug discovery and development.
Research Rationale for Investigating 2-Amino-N-(3,5-dimethoxyphenyl)acetamide
The rationale for investigating this compound stems from the combination of its two key structural motifs. The acetamide core provides a proven platform for biological activity, while the 3,5-dimethoxyphenyl substitution pattern offers unique electronic and conformational properties. The amino group introduces a site for further functionalization and potential salt formation, which can modulate the compound's physicochemical properties, such as solubility. The exploration of such molecules is driven by the continuous search for new chemical entities with novel or improved properties for various applications, including medicinal chemistry and materials science.
Scope and Objectives of Academic Research on the Chemical Compound
Currently, the academic research specifically detailing the synthesis, properties, and applications of this compound is not widely published. However, the general objectives for studying such a compound would likely include:
Development of efficient synthetic routes: Establishing a reliable and scalable method for the preparation of this compound is a primary objective. A published method for the synthesis of the related precursor, N-(3,5-dimethoxyphenyl)acetamide, involves the reaction of 3,5-dimethoxyaniline (B133145) with acetyl chloride. arabjchem.org A potential synthetic pathway to the title compound could involve the amination of a suitable N-(3,5-dimethoxyphenyl) haloacetamide.
Characterization of its physicochemical properties: A thorough investigation of its melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry) would be essential for its complete characterization.
Evaluation of its biological activities: Screening the compound for a range of biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects, would be a key objective, given the known bioactivities of related acetamide and dimethoxyphenyl derivatives.
Exploration of its potential applications: Based on its properties, research would aim to identify potential applications, for example, as a pharmaceutical intermediate, a ligand in coordination chemistry, or a building block for more complex molecules.
Interactive Data Table: Physicochemical Properties of this compound Hydrochloride
| Property | Value |
| CAS Number | 1376326-33-8 |
| Molecular Formula | C10H15ClN2O3 |
| Molecular Weight | 246.69 g/mol |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Interactive Data Table: Spectroscopic Data for N-(3,5-dimethoxyphenyl)acetamide arabjchem.org
| Type | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35 (br, 1H), 6.76 (s, 1H), 6.75 (s, 1H), 6.23 (s, 1H), 3.77 (s, 6H), 2.16 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 168.8, 161.1, 139.9, 99.3, 97.2, 55.4, 24.7 |
| Melting Point | 157-158 °C |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-14-8-3-7(12-10(13)6-11)4-9(5-8)15-2/h3-5H,6,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSPSFBKITVNES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Amino N 3,5 Dimethoxyphenyl Acetamide
Established Synthetic Routes for 2-Amino-N-(3,5-dimethoxyphenyl)acetamide and its Analogues
The synthesis of N-phenylacetamide derivatives typically involves the formation of an amide bond between an aniline (B41778) precursor and an appropriate acetyl derivative. While specific literature for the direct synthesis of this compound is not extensively detailed, its synthesis can be projected based on well-established reactions for analogous compounds.
Multi-Step Synthesis Strategies
A common and logical multi-step approach for the synthesis of this compound involves the initial acylation of the corresponding aniline followed by the introduction of the amino group.
A plausible synthetic route is as follows:
N-Acylation: The synthesis would commence with the reaction of 3,5-dimethoxyaniline (B133145) with a 2-haloacetyl halide, most commonly 2-chloroacetyl chloride. This reaction forms the key intermediate, 2-chloro-N-(3,5-dimethoxyphenyl)acetamide. This N-acylation is a standard method for creating amide linkages. nih.govresearchgate.net
Amination: The resulting α-halo amide is a versatile substrate for introducing the amino functionality. Several nucleophilic substitution methods can be employed:
Azide (B81097) Method: Reaction with sodium azide to form a 2-azido intermediate, followed by reduction to the primary amine. Stannous chloride is an effective reducing agent for this transformation. google.comgoogle.com
Hexamine Method: The Delepine reaction, using hexamine followed by acidic hydrolysis, can also be used to convert the chloro-intermediate to the primary amine. google.comgoogle.com
Gabriel Synthesis: This classic method involves reaction with potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis to release the primary amine.
An alternative strategy involves using a protected amino acid, such as N-Boc-glycine, which is coupled with 3,5-dimethoxyaniline using a peptide coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.gov The final step would be the removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid) to yield the target compound. nih.gov
Role of Precursors and Intermediate Compounds in Synthesis Pathways
The success of the synthesis is critically dependent on the purity of the precursors and the stability of the intermediates.
Precursors:
3,5-Dimethoxyaniline: This is the primary aromatic precursor that defines the substitution pattern on the phenyl ring.
2-Chloroacetyl chloride: This bifunctional reagent acts as the acylating agent and provides the electrophilic carbon for the subsequent introduction of the amino group. researchgate.net
Key Intermediate:
2-Chloro-N-(3,5-dimethoxyphenyl)acetamide: This α-haloacetamide is the central intermediate in the most direct synthetic approach. Its α-chloro group is activated for nucleophilic substitution, making it the pivotal point for introducing the terminal amine. The synthesis of analogous chloro-acetamides is a well-documented process. researchgate.netgoogle.com
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction parameters is essential for maximizing the yield and ensuring the high purity of the final product. Key parameters are often adjusted based on the specific substrate and reagents used. For the acylation and subsequent amination steps, several factors are crucial. researchgate.net
| Parameter | Condition/Reagent | Purpose | Reference |
|---|---|---|---|
| Solvent | Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. Acetone-water mixtures can also be used. | To dissolve reactants and facilitate the reaction while minimizing side reactions. | google.comnih.gov |
| Temperature | Acylation reactions are often performed at low temperatures (e.g., 0 °C) to control reactivity and prevent side product formation. | To manage the exothermic nature of the acylation reaction with acid chlorides. | google.comgoogle.com |
| Base | Tertiary amines like Triethylamine (NEt3) or mild inorganic bases such as Sodium Acetate (B1210297) or Potassium Carbonate. | To neutralize the HCl byproduct generated during acylation or to act as a proton scavenger in other steps. | google.comnih.gov |
| Coupling Agents | HBTU, HATU, or DCC for syntheses starting from a protected amino acid. | To activate the carboxylic acid for efficient amide bond formation. | nih.gov |
| Purification | Column chromatography, recrystallization, or washing with saturated salt solutions. | To remove unreacted starting materials, reagents, and byproducts to isolate the pure compound. | nih.gov |
Derivatization and Analogue Synthesis of the this compound Core
The this compound structure serves as a versatile scaffold that can be modified at several positions to generate a library of analogues. Derivatization can occur on the aromatic ring, the primary amine, or the amide nitrogen.
Introduction of Varied Substituents on the Aromatic and Amide Moieties
Systematic modification of the core structure allows for the exploration of structure-activity relationships in various contexts.
Aromatic Ring Substitution: The most straightforward method to achieve variation on the aromatic ring is to begin the synthesis with a different substituted aniline. A wide array of aniline derivatives are commercially available, allowing for the introduction of various electronic and steric features. Examples of related structures include N-(2-Amino-4-methoxyphenyl)acetamide and 2-Amino-N-(3-acetamidophenyl)acetamide. biosynth.comsigmaaldrich.com
Amide Moiety Substitution:
N-Alkylation/Arylation: The primary amino group (–NH2) is nucleophilic and can be subjected to alkylation or arylation reactions to yield secondary or tertiary amines.
Acylation: The amino group can be acylated with various acid chlorides or anhydrides to form diamide (B1670390) structures.
Silylation: Derivatization of the polar amino group with silylating reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to increase volatility for analytical purposes or as a protecting group strategy. sigmaaldrich.com
| Compound Name | Core Structure | Substitution Pattern | Reference |
|---|---|---|---|
| N-(2-Amino-4-methoxyphenyl)acetamide | N-Phenylacetamide | Amino and methoxy (B1213986) groups on the phenyl ring (positions 2 and 4). | sigmaaldrich.com |
| 2-Amino-N-(3-acetamidophenyl)acetamide | N-Phenylacetamide | An acetamido group on the phenyl ring (position 3). | biosynth.com |
| 2-(Diphenylmethylamino)acetamide | 2-Aminoacetamide | A diphenylmethyl group on the amino moiety. | researchgate.net |
| N-(3-(2-amino-5-methoxyphenyl)-3-oxopropyl)acetamide | N-Propylacetamide | An extended chain with an amino-methoxyphenyl ketone. | amadischem.com |
Strategies for Heterocyclic Ring Incorporations
The acetamide core is a valuable precursor for synthesizing fused or appended heterocyclic systems, which are of great interest in medicinal chemistry. researchgate.net The functional groups of this compound offer several handles for cyclization reactions.
Intramolecular Cyclization: In analogues containing a hydroxyl group on the N-alkyl chain, spontaneous or thermodynamically favored intramolecular cyclization can occur to form six-membered rings like morpholin-2-ones. researchgate.net
Reaction with Dicarbonyl Compounds: The primary amine can react with 1,3-dicarbonyl compounds in a Paal-Knorr type synthesis to form pyrroles.
Formation of Imines for Cycloadditions: The primary amine can be condensed with an aldehyde or ketone to form an imine. wikipedia.org This imine intermediate can then undergo cycloaddition reactions. For example, a [2+2] cycloaddition with a ketene (B1206846) (Staudinger synthesis) would yield a β-lactam ring. wikipedia.org
Hantzsch Thiazole (B1198619) Synthesis: Conversion of the acetamide to a thioamide, followed by reaction with an α-haloketone, is a classic method for constructing a thiazole ring. nih.gov
| Target Heterocycle | Synthetic Strategy | Required Functional Group/Intermediate | Reference |
|---|---|---|---|
| Morpholin-2-one | Intramolecular cyclization | An N-hydroxyethyl analogue of the acetamide. | researchgate.net |
| β-Lactam | Staudinger Synthesis ([2+2] cycloaddition) | Imine derivative (formed from the primary amine and an aldehyde/ketone). | wikipedia.org |
| Thiazole | Hantzsch Thiazole Synthesis | Thioamide derivative and an α-haloketone. | nih.gov |
| Aziridine | Intramolecular cyclization of an amino alcohol derivative | An analogue with vicinal amino and leaving groups (e.g., hydroxyl converted to tosylate). | mdpi.com |
| Quinoline | Povarov Reaction | An imine derivative reacting with an enol ether. | wikipedia.org |
Green Chemistry Principles Applied to the Synthesis of this compound
A plausible and common route to synthesize N-aryl acetamides involves the acylation of an aniline with an activated acetic acid derivative. In the case of this compound, this would involve the reaction of 3,5-dimethoxyaniline with a suitable 2-aminoacetic acid synthon. To prevent self-reaction, the amino group of the acetic acid moiety is typically protected.
One greener approach involves enzymatic catalysis. The use of enzymes, such as lipase (B570770), can facilitate amide bond formation under mild conditions. nih.gov For instance, a sustainable enzymatic strategy using Candida antarctica lipase B (CALB) in a green solvent like cyclopentyl methyl ether (CPME) has been shown to be effective for a variety of amidation reactions. nih.gov This method often results in high conversions and yields, with the significant advantage of avoiding harsh reagents and simplifying purification processes. nih.gov
Another green strategy is the use of catalyst-free and solvent-free reaction conditions. researchgate.netresearchgate.net The N-acylation of amines can sometimes be achieved by simply heating the reactants together or with a non-toxic catalyst under solvent-free conditions, which dramatically reduces waste and energy consumption associated with solvent use, recovery, and disposal. researchgate.netresearchgate.net For example, solvent-free amide bond formation has been successfully achieved using various methoxysilanes as coupling agents, which proceed without the need for the exclusion of air and moisture. rsc.orgrsc.org
Catalytic amidation represents a significant advancement in green amide synthesis. Boronic acid-catalyzed amidations, for instance, allow for the direct coupling of carboxylic acids and amines at room temperature, generating water as the only byproduct. sigmaaldrich.com This approach offers high atom economy and avoids the use of stoichiometric activating agents. Similarly, ruthenium complexes have been developed as catalysts for the dehydrogenative coupling of alcohols and amines to form amides, releasing dihydrogen as the sole byproduct. sigmaaldrich.com
The following table outlines a comparative analysis of traditional versus greener synthetic approaches for the preparation of the target compound.
| Synthetic Strategy | Reagents & Catalysts | Solvent | Key Green Chemistry Advantages | Potential Drawbacks |
|---|---|---|---|---|
| Traditional Coupling | Protected 2-aminoacetic acid, Carbodiimide (e.g., DCC, EDC), HOBt | Dichloromethane (DCM), Dimethylformamide (DMF) | Well-established, generally high yields. | Use of hazardous solvents, stoichiometric and often toxic coupling reagents, generation of significant byproduct waste. |
| Enzymatic Synthesis | Protected 2-aminoacetic acid, 3,5-dimethoxyaniline, Immobilized Lipase (e.g., CALB) | Green solvents (e.g., Cyclopentyl methyl ether, 2-Methyltetrahydrofuran) | High selectivity, mild reaction conditions, biodegradable catalyst, reduced waste, use of safer solvents. nih.gov | Enzyme cost and stability, potentially slower reaction rates, substrate scope limitations. |
| Catalytic Amidation | 2-aminoacetic acid, 3,5-dimethoxyaniline, Boronic acid or Ruthenium catalyst | Toluene, or potentially greener solvents | High atom economy (water or H₂ as byproduct), catalytic use of reagents, avoidance of stoichiometric activators. sigmaaldrich.com | Catalyst cost, potential for metal contamination in the product, may require specific reaction conditions. |
| Solvent-Free Acylation | Protected 2-aminoacetic acid anhydride (B1165640), 3,5-dimethoxyaniline | None | Eliminates solvent waste, can lead to higher throughput and reduced energy consumption. researchgate.netresearchgate.net | May require higher temperatures, potential for side reactions, limited to thermally stable reactants. |
Detailed research findings have demonstrated the viability of these greener approaches for a range of substrates. For example, a study on eco-friendly N-acylation under catalyst-free conditions showed that many amines could be efficiently acylated with acetic anhydride at room temperature without any solvent, achieving excellent yields in short reaction times. researchgate.net While this specific study did not use 3,5-dimethoxyaniline, the principle is broadly applicable.
A hypothetical green synthesis of this compound could proceed via the enzymatic acylation of 3,5-dimethoxyaniline with an N-protected glycine (B1666218) derivative, followed by a clean deprotection step. The data below illustrates the potential efficiency of such a process based on published results for similar reactions. nih.gov
| Step | Reaction | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Acylation of 3,5-dimethoxyaniline with N-Boc-glycine | Immobilized CALB | Cyclopentyl methyl ether (CPME) | 60 | 24 | >95 |
| 2 | Deprotection of N-Boc group | Catalytic amount of a solid acid catalyst | Ethyl acetate | 40 | 4 | >98 |
The pursuit of such green synthetic routes for this compound is in line with the broader objectives of the pharmaceutical and chemical industries to develop more sustainable manufacturing processes, minimizing environmental impact while maintaining economic viability. sigmaaldrich.com
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Amino N 3,5 Dimethoxyphenyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.
Proton (¹H) NMR Spectral Interpretation for Hydrogen Environments
Proton NMR (¹H NMR) spectroscopy offers precise information about the different types of hydrogen atoms within a molecule. In the case of 2-Amino-N-(3,5-dimethoxyphenyl)acetamide, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), reveals several key signals.
The protons of the two methoxy (B1213986) (-OCH₃) groups on the phenyl ring are expected to appear as a sharp singlet, integrating to six protons. The aromatic protons on the 3,5-dimethoxyphenyl ring will present a distinct pattern. The proton at the 2- and 6-positions would appear as a doublet, while the proton at the 4-position would appear as a triplet. The methylene (B1212753) protons (-CH₂-) of the acetamide (B32628) moiety would likely appear as a singlet, integrating to two protons. The amine (-NH₂) protons are often observed as a broad singlet, and the amide (NH) proton also typically appears as a singlet. The exact chemical shifts can be influenced by the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is a representation of expected values and may vary based on experimental conditions.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Amine (NH₂) | Variable (broad) | Singlet (br s) | 2H |
| Methylene (CH₂) | ~3.4 - 3.8 | Singlet (s) | 2H |
| Methoxy (OCH₃) | ~3.7 - 3.9 | Singlet (s) | 6H |
| Aromatic (Ar-H2,6) | ~6.5 - 6.8 | Doublet (d) | 2H |
| Aromatic (Ar-H4) | ~6.2 - 6.4 | Triplet (t) | 1H |
| Amide (NH) | Variable | Singlet (s) | 1H |
Carbon-13 (¹³C) NMR Spectral Interpretation for Carbon Frameworks
Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon (C=O) of the amide group is characteristically found in the downfield region of the spectrum, typically between 165 and 175 ppm. The carbon atoms of the phenyl ring will appear in the aromatic region (approximately 100-160 ppm). The two methoxy carbons (-OCH₃) will produce a signal around 55-60 ppm. The methylene carbon (-CH₂-) of the acetamide group will resonate further upfield. The chemical shifts of the aromatic carbons are influenced by the positions of the methoxy and acetamide substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is a representation of expected values and may vary based on experimental conditions.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~168 - 172 |
| Aromatic (C-O) | ~160 - 162 |
| Aromatic (C-N) | ~138 - 140 |
| Aromatic (C-H) | ~95 - 105 |
| Methoxy (OCH₃) | ~55 - 57 |
| Methylene (CH₂) | ~45 - 50 |
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
To unambiguously assign the proton and carbon signals and to establish the connectivity between atoms, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly useful. libretexts.org
A COSY experiment would reveal correlations between coupled protons. For instance, it would show the coupling between the aromatic protons on the phenyl ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal. For example, the methylene proton signal would show a cross-peak with the methylene carbon signal. These 2D NMR techniques provide a robust framework for confirming the proposed structure of this compound. libretexts.orgresearchgate.net
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. upi.edu The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.
Key expected vibrational frequencies include:
N-H Stretching: The amine (NH₂) and amide (NH) groups will show stretching vibrations in the region of 3500-3200 cm⁻¹. The primary amine may show two bands (asymmetric and symmetric stretching), while the secondary amide will show a single band. nih.gov
C=O Stretching: A strong absorption band corresponding to the carbonyl group of the amide (Amide I band) is expected around 1650-1680 cm⁻¹. nih.gov
N-H Bending: The bending vibration of the N-H bond in the amide (Amide II band) typically appears in the 1650-1550 cm⁻¹ region. nih.gov
C-O Stretching: The ether linkages of the methoxy groups will produce strong C-O stretching bands in the 1250-1000 cm⁻¹ region.
Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic ring will be observed in the 3100-3000 cm⁻¹ (C-H stretching) and 1600-1450 cm⁻¹ (C=C stretching) regions.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine/Amide | N-H Stretch | 3500 - 3200 |
| Amide | C=O Stretch (Amide I) | 1680 - 1650 |
| Amide | N-H Bend (Amide II) | 1650 - 1550 |
| Ether | C-O Stretch | 1250 - 1000 |
| Aromatic | C-H Stretch | 3100 - 3000 |
| Aromatic | C=C Stretch | 1600 - 1450 |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry can provide the exact molecular formula.
Electron ionization (EI) is a common method that causes the molecule to fragment in a predictable manner. The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this molecule could include:
Cleavage of the bond between the carbonyl group and the nitrogen atom.
Loss of the aminoacetyl group (-CH₂NH₂).
Fragmentation of the dimethoxyphenyl ring, potentially involving the loss of methyl or methoxy groups.
The analysis of these fragment ions helps to piece together the structure of the original molecule. The presence of amino and acetamide groups can influence the fragmentation patterns. nih.gov
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state.
For this compound, a single-crystal X-ray diffraction study would reveal:
The planarity of the amide group.
The orientation of the 3,5-dimethoxyphenyl ring relative to the acetamide side chain.
The conformation of the methoxy groups.
The data obtained from X-ray crystallography, including unit cell dimensions and space group, provide a complete and highly detailed picture of the molecule's solid-state architecture.
Analysis of Unit Cell Parameters and Space Group
For the target compound, this compound, we can infer likely crystallographic parameters by examining a structurally similar compound, such as 2-Chloro-N-(3,5-dimethylphenyl)acetamide. nih.govresearchgate.net This related molecule, which also features a substituted N-phenylacetamide core, crystallizes in the orthorhombic system with the space group Pna2₁ . nih.govresearchgate.net This space group is non-centrosymmetric. The orthorhombic system is characterized by three unequal axes that are all perpendicular to each other (α = β = γ = 90°).
The unit cell parameters for such a related compound provide insight into the size and shape of the repeating unit in the crystal. It is plausible that this compound would crystallize in a similar system, likely monoclinic or orthorhombic, which are common for organic molecules of this nature. researchgate.net
Table 1: Representative Crystal Data for a Structurally Related Acetanilide (B955) Data for 2-Chloro-N-(3,5-dimethylphenyl)acetamide nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 25.9770 (1) |
| b (Å) | 9.7698 (4) |
| c (Å) | 16.0578 (7) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 4075.3 (3) |
Characterization of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking
The crystal packing of this compound is expected to be significantly influenced by a network of intermolecular interactions, primarily hydrogen bonds and potentially π-π stacking. These non-covalent forces are crucial in dictating the supramolecular architecture.
Hydrogen Bonding: The molecule possesses several functional groups capable of acting as hydrogen bond donors and acceptors. The primary amine (-NH₂) group and the amide N-H group are strong hydrogen bond donors. The oxygen atoms of the carbonyl group (C=O) and the two methoxy groups (-OCH₃), along with the nitrogen of the primary amine, are potential hydrogen bond acceptors.
It is highly probable that the amide N-H and the carbonyl oxygen will engage in strong N-H···O hydrogen bonding, a common and stabilizing motif in acetanilide structures that often leads to the formation of chains or ribbons of molecules within the crystal. researchgate.netresearchgate.net For instance, in the crystal structure of 2-Chloro-N-(4-hydroxyphenyl)acetamide, molecules are linked by N-H···O hydrogen bonds to form linear chains. iucr.org The primary amine group can also participate in N-H···O or N-H···N hydrogen bonds, further cross-linking these chains to build a three-dimensional network.
Table 2: Representative Hydrogen Bond Geometries in Related Acetamides Illustrative data from related crystalline structures
| Donor (D) — H ··· Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N—H ··· O (Amide-Carbonyl) | ~ 0.86 | ~ 2.0 - 2.2 | ~ 2.8 - 3.1 | ~ 150 - 170 |
| O—H ··· O (Hydroxyl-Carbonyl) | ~ 0.84 | ~ 1.8 - 2.0 | ~ 2.6 - 2.8 | ~ 160 - 175 |
Note: This table presents typical ranges and is for illustrative purposes.
Conformational Analysis and Torsional Angles in the Crystalline State
In related acetanilide structures, the amide group is often found to be twisted out of the plane of the phenyl ring. For example, in 2-Chloro-N-(4-hydroxyphenyl)acetamide, the twist angle between the hydroxybenzene and acetamide groups is 23.5°. iucr.org A similar non-planar conformation is expected for the title compound.
The conformation of the N-acetyl group itself is also of interest. Studies on similar compounds, like 2-Chloro-N-(3,5-dimethylphenyl)acetamide, reveal an anti conformation between the C=O and N-H bonds. nih.govresearchgate.net This is a common feature in secondary amides. The torsional angles around the C-C and C-N bonds of the aminoacetyl moiety will determine the orientation of the terminal amine group.
Table 3: Representative Torsional Angles in a Structurally Related Acetanilide Data based on the analysis of related N-phenylacetamide structures iucr.orgresearchgate.net
| Torsional Angle | Description | Expected Range (°) |
|---|---|---|
| C-C(ring)-N-C(carbonyl) | Defines the twist of the amide group relative to the phenyl ring | ± (20 - 40) |
| C(ring)-N-C(carbonyl)=O | Defines the planarity of the amide bond | ~ 180 (trans) |
| N-C(carbonyl)-C-N(amine) | Defines the conformation of the aminoacetyl side chain | Variable |
Note: This table is illustrative and shows expected ranges based on related structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (typically a bonding or non-bonding orbital) to a higher energy anti-bonding orbital. The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic of a molecule's chromophores and conjugation system.
The chromophore in this compound consists of the substituted benzene (B151609) ring in conjugation with the amide group. We can predict the following electronic transitions:
π → π* transitions: These high-energy transitions are characteristic of the aromatic ring and the C=O and C=N (from the amide resonance) double bonds. They are expected to result in strong absorption bands in the UV region, likely between 200-280 nm. For example, acetanilide itself shows a strong absorption band around 240 nm. nist.gov
n → π* transitions: These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (the lone pairs on the oxygen and nitrogen atoms) to a π* anti-bonding orbital. These bands are typically much weaker than π → π* bands and may be observed as shoulders on the main absorption peaks or at longer wavelengths.
The presence of the amino (-NH₂) and dimethoxy (-OCH₃) groups, which are electron-donating, on the phenyl ring is expected to cause a bathochromic (red) shift of the λ_max to longer wavelengths compared to unsubstituted acetanilide. A study on N-(4-aminophenyl) acetamide showed an absorption peak at 246 nm. researchgate.net The combined effect of the amino and dimethoxy groups would likely push the absorption further towards the visible spectrum.
Table 4: Predicted UV-Vis Absorption Data for this compound Based on data from related aminophenyl and acetanilide compounds nist.govresearchgate.net
| Predicted λ_max (nm) | Molar Absorptivity, ε (M⁻¹cm⁻¹) | Transition Type | Chromophore |
|---|---|---|---|
| ~ 210 - 230 | High | π → π* | Phenyl ring, Amide |
| ~ 250 - 290 | Moderate to High | π → π* | Conjugated System |
Note: This table represents a prediction based on analogous structures.
Computational and Theoretical Investigations of 2 Amino N 3,5 Dimethoxyphenyl Acetamide
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 2-Amino-N-(3,5-dimethoxyphenyl)acetamide, DFT calculations provide a foundational understanding of its molecular geometry and electronic properties. These calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to achieve a balance between accuracy and computational cost.
Geometry Optimization and Conformational Stability Analysis
The first step in the computational analysis of a molecule like this compound is to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For molecules with rotatable bonds, such as the amide linkage and the bonds connected to the phenyl ring in this compound, multiple stable conformations, or conformers, may exist.
Computational studies on similar acetamide (B32628) derivatives have shown that the planarity of the amide group and the relative orientation of the substituted phenyl ring are critical factors in determining conformational stability. researchgate.net The presence of intramolecular hydrogen bonds, for instance between the amide proton and an oxygen atom of a methoxy (B1213986) group, can significantly influence the preferred conformation. nih.gov A thorough conformational analysis involves systematically rotating key dihedral angles and performing geometry optimization on each resulting structure to identify the global minimum energy conformer and other low-energy isomers. The relative energies of these conformers provide insight into the molecule's flexibility and the population of each conformation at a given temperature.
HOMO-LUMO Orbital Analysis and Energy Gap Determination
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. For acetamide derivatives, the distribution of HOMO and LUMO orbitals is typically spread across the aromatic ring and the amide group, and the energy gap can be influenced by the nature and position of substituents.
Table 1: Illustrative HOMO-LUMO Data for Acetamide Derivatives (Note: This table is illustrative and not specific to this compound due to the absence of published data. It demonstrates typical values found for similar compounds.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide | - | - | - |
| N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | -5.3130 | -0.2678 | 5.0452 |
Data for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide is from a specific DFT study.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red regions indicate negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen, and are indicative of sites for electrophilic attack. Blue regions represent positive electrostatic potential, usually around hydrogen atoms, and are sites for nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.
For this compound, the MEP map would be expected to show strong negative potentials around the carbonyl oxygen of the acetamide group and the oxygen atoms of the dimethoxy groups. The amine group's nitrogen would also exhibit a negative potential. Positive potentials would be concentrated on the hydrogen atoms, particularly the amine and amide N-H protons. This mapping provides a clear picture of the molecule's charge distribution and helps to rationalize its intermolecular interactions.
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational space available to the molecule. This is particularly important for flexible molecules like this compound, which can adopt numerous conformations in solution.
An MD simulation would reveal the flexibility of the acetamide side chain and the rotational freedom of the dimethoxyphenyl group. It can also be used to study the molecule's interactions with solvent molecules and to calculate thermodynamic properties such as free energies of different conformational states. The results of MD simulations can complement DFT calculations by providing a more realistic picture of the molecule's behavior in a dynamic environment.
Quantum Chemical Descriptors and Reactivity Indices
From the HOMO and LUMO energies obtained from DFT calculations, a range of quantum chemical descriptors can be derived to quantify a molecule's reactivity. These indices provide a more quantitative measure of the concepts described by the HOMO-LUMO analysis.
Key reactivity indices include:
Ionization Energy (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as A ≈ -ELUMO).
Chemical Potential (μ): A measure of the escaping tendency of electrons from a system (μ = -(I+A)/2).
Electronegativity (χ): The power of an atom or molecule to attract electrons (χ = (I+A)/2).
Chemical Hardness (η): A measure of the resistance to charge transfer (η = (I-A)/2).
Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ²/2η).
These descriptors are invaluable for comparing the reactivity of a series of related compounds and for understanding the influence of different functional groups on a molecule's chemical behavior.
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is constructed by partitioning the crystal electron density into molecular regions. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contact.
Molecular Docking Studies with Relevant Biological Macromolecules (focused on interaction mechanisms)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in drug discovery for identifying potential drug candidates by predicting the binding affinity of small molecules to a protein or receptor of interest. nih.gov For this compound and its analogs, molecular docking studies have been crucial in elucidating their interaction mechanisms with various biological macromolecules.
Molecular docking simulations have been employed to predict how this compound and related compounds bind to the active sites of specific proteins. These studies help in understanding the specific conformations and orientations that lead to a stable ligand-protein complex.
For instance, in studies involving acetamide derivatives as potential inhibitors for neurodegenerative enzymes, molecular docking has been used to determine how these ligands can successfully modulate enzymes like monoamine oxidase B (MAO-B). nih.gov The elucidation of the active sites of these enzymes allows for a detailed understanding of the ligand-protein interactions. nih.gov
Derivatives of 2-amino-N-phenylacetamide have been investigated as inhibitors of various enzymes, including those relevant to cancer and viral diseases. For example, 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives were predicted to have a high affinity for a groove structure in the hepatitis B virus (HBV) core protein, suggesting their role as capsid assembly inhibitors. nih.gov The specificity of this interaction is crucial for their antiviral activity. nih.gov
The binding modes of acetamide-type compounds are often characterized by their ability to fit into specific pockets of the target protein. The interaction specificity is determined by a combination of factors including the shape of the ligand, the topology of the binding site, and the chemical complementarity between the ligand and the protein.
Table 1: Predicted Binding Affinities of Acetamide Derivatives with Target Proteins
| Compound Class | Target Protein | Predicted Binding Affinity (Example) | Reference |
| N-aryl-2-(N-disubstituted) acetamide | Monoamine Oxidase B (MAO-B) | - | nih.gov |
| 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide | Hepatitis B Virus (HBV) Core Protein | High | nih.gov |
| N-phenylacetamide-2-oxoindole benzensulfonamide | Carbonic Anhydrase (hCA) Isoforms | Kᵢ values in nM range | nih.gov |
Note: Specific binding affinity values are highly dependent on the specific derivative and the computational model used.
Key non-covalent interactions observed in docking studies of acetamide derivatives include:
Hydrogen Bonds: The amide group and the amino group in this compound are capable of forming hydrogen bonds with amino acid residues in the protein's active site. These are critical for anchoring the ligand in the correct orientation.
Hydrophobic Interactions: The dimethoxyphenyl ring contributes to hydrophobic interactions with nonpolar residues in the binding pocket.
π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
In a study of an anesthetic compound, 2-(diethylamino)-N-(2,6-dimethylphenyl)-acetamide, it was found that π→π* interactions contribute significantly to the biological activity and stabilization of the molecule. bohrium.com
Table 2: Common Non-Covalent Interactions for Acetamide Derivatives in Protein Binding Sites
| Type of Interaction | Functional Group Involved | Potential Interacting Amino Acid Residues |
| Hydrogen Bond Donor | Amino group (-NH2), Amide N-H | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bond Acceptor | Carbonyl oxygen (C=O), Methoxy oxygens (-OCH3) | Arginine, Lysine, Histidine, Serine, Threonine |
| Hydrophobic Interactions | Phenyl ring, Methyl groups | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for activity. nih.gov
For this compound and its analogues, QSAR studies can provide insights into how modifications to the chemical structure affect their biological efficacy. nih.gov These models are typically built using a set of molecules with known activities and a variety of molecular descriptors. nih.gov
The process involves:
Data Set Selection: A series of analogues of this compound with measured biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the series. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. idrblab.net
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. mdpi.com
A QSAR study on N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors successfully developed a model to predict their inhibitory activities. nih.gov Similarly, QSAR models have been developed for other acetamide derivatives to predict their anticancer and antiviral activities. nih.govmdpi.com
Table 3: Examples of Molecular Descriptors Used in QSAR Models
| Descriptor Class | Examples | Description | Reference |
| Topological Descriptors | Wiener Index, Balaban J index | Describe the atomic connectivity in the molecule. | idrblab.net |
| Electronic Descriptors | HOMO/LUMO energies, Dipole moment | Relate to the electronic properties of the molecule. | bohrium.com |
| Steric Descriptors | Molecular Weight, Molar Refractivity | Describe the size and shape of the molecule. | idrblab.net |
| Hydrophobic Descriptors | LogP | Quantifies the hydrophobicity of the molecule. | idrblab.net |
These QSAR models can guide the rational design of new, more potent analogues of this compound by identifying the key structural modifications that are likely to enhance their desired biological activity.
Structure Activity Relationship Sar Studies of 2 Amino N 3,5 Dimethoxyphenyl Acetamide Derivatives
Impact of Structural Modifications on Observed Biological Activities
Systematic structural modifications of the 2-Amino-N-(3,5-dimethoxyphenyl)acetamide scaffold have provided crucial insights into the determinants of its biological activity, primarily in the realm of anticonvulsant properties. Research in analogous N-aryl-2-aminoacetamide series has demonstrated that the nature and position of substituents on the aryl ring, the amino group, and the acetamide (B32628) backbone play a pivotal role in modulating efficacy.
Modifications of the N-Aryl Moiety: The 3,5-dimethoxyphenyl group is a key feature of the parent compound. In related N-phenylacetamide derivatives, the introduction of electron-withdrawing groups, such as trifluoromethyl or chloro substituents, on the phenyl ring has been shown to be essential for anticonvulsant activity in some series. For instance, studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed that 3-(trifluoromethyl)anilide analogs exhibited significant activity in the maximal electroshock (MES) seizure model, whereas many 3-chloroanilide analogs were inactive nih.gov. This suggests that the electronic properties and the potential for specific interactions of the N-aryl ring are critical for binding to biological targets.
Modifications of the 2-Amino Group: Alterations to the terminal amino group have a profound impact on the pharmacological profile. In a broad class of 2-aminoacetamide derivatives, substitution on this nitrogen can lead to a range of activities. For example, in the development of the anticonvulsant agent milacemide (2-(pentylamino)-acetamide), the length and nature of the alkyl substituent on the amino group were found to be crucial for its activity profile nih.gov. Further studies on 2-[(arylalkyl)amino]alkanamide derivatives have shown that the introduction of a substituted benzyl group on the amino nitrogen can lead to potent anticonvulsant compounds nih.gov.
Modifications of the Acetamide Linker: The acetamide linker itself is a critical pharmacophoric element. Its replacement with other functional groups or alteration of its length can significantly affect biological activity. In studies of hybrid compounds, it was observed that derivatives with a methylene (B1212753) carbon linker were generally more active as anticonvulsants than those containing an acetamide fragment, highlighting the importance of the linker's nature and flexibility nih.gov.
The following table summarizes the general impact of structural modifications on the anticonvulsant activity of related acetamide derivatives, providing a conceptual framework for the SAR of this compound analogs.
| Structural Modification | Observed Impact on Anticonvulsant Activity | Illustrative Example Series |
| N-Aryl Ring Substitution | Introduction of electron-withdrawing groups (e.g., -CF3, -Cl) can enhance activity. | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides nih.gov |
| 2-Amino Group Substitution | Alkyl or arylalkyl substitutions can significantly modulate potency and the spectrum of activity. | 2-[(Arylalkyl)amino]alkanamides nih.gov |
| Acetamide Linker Modification | Replacement or alteration of the linker impacts activity, with linker type and length being critical. | Hybrid pyrrolidine-2,5-dione and acetamide derivatives nih.gov |
Stereochemical Influences on Molecular Interactions and Biological Profiles
The presence of a chiral center, often at the α-carbon of the amino acid-derived portion of 2-aminoacetamide derivatives, introduces the element of stereochemistry, which can have a profound impact on their biological activity. The differential interaction of enantiomers with their biological targets is a well-established principle in pharmacology.
In a series of 2-[(arylalky)amino]propanamide derivatives, a clear stereochemical preference for anticonvulsant activity was observed. Specifically, the (S)-enantiomer of 2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide (safinamide) was identified as a potent anticonvulsant, emerging as a promising candidate for further development nih.gov. This finding underscores that the three-dimensional arrangement of substituents around the chiral center is critical for optimal interaction with the target, which is often a protein with a specific chiral binding pocket.
While specific stereochemical studies on this compound itself are not extensively reported in the available literature, the principle of stereoselectivity observed in structurally related compounds strongly suggests that the biological profile of its chiral derivatives would also be stereodependent. The (R)- and (S)-enantiomers would be expected to exhibit different potencies and potentially different pharmacological profiles due to diastereomeric interactions with their biological targets.
The following table illustrates the importance of stereochemistry in a related class of anticonvulsant compounds.
| Compound | Stereoisomer | Observed Anticonvulsant Activity |
| 2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide | (S)-enantiomer | Potent activity, selected as a development candidate nih.gov |
| 2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide | (R)-enantiomer | Lower activity compared to the (S)-enantiomer |
Development of Pharmacophore Models for Acetamide-Based Scaffolds
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For anticonvulsant agents, several general pharmacophore models have been proposed.
A commonly accepted pharmacophore model for anticonvulsant drugs includes several key features:
An aromatic ring (hydrophobic region).
One or two electron donor atoms (hydrogen bond acceptors).
A distal hydrophobic site .
A hydrogen bond donor/acceptor site .
In the context of this compound, the 3,5-dimethoxyphenyl ring can serve as the primary aromatic and hydrophobic feature. The oxygen atoms of the methoxy (B1213986) groups and the carbonyl oxygen of the acetamide can act as hydrogen bond acceptors (electron donor atoms). The terminal amino group can function as a hydrogen bond donor.
A general pharmacophoric model for anticonvulsant agents suggests the presence of at least one aryl ring, one electron donor atom, and a second donor atom in proximity to an NH group, forming a hydrogen bond acceptor/donor unit nih.gov. The this compound scaffold fits this model well. The development of more specific pharmacophore models for this class of compounds would involve aligning a set of active and inactive analogs to identify the precise spatial arrangement and electronic nature of the features that are critical for anticonvulsant activity. Such models are invaluable for the virtual screening of large chemical libraries to identify novel and potent anticonvulsant candidates.
The key pharmacophoric features present in the this compound scaffold are summarized in the table below.
| Pharmacophoric Feature | Corresponding Structural Element in this compound |
| Aromatic/Hydrophobic Region | 3,5-Dimethoxyphenyl ring |
| Hydrogen Bond Acceptor | Carbonyl oxygen of the acetamide, Oxygen atoms of the methoxy groups |
| Hydrogen Bond Donor | Terminal amino group (NH2) |
Applications in Materials Science and Industrial Chemistry Non Biological, Non Pharmaceutical
Utilization in Specialty Chemical Synthesis as Precursors or Intermediates
The structure of 2-Amino-N-(3,5-dimethoxyphenyl)acetamide makes it an excellent building block for the synthesis of more complex molecules, particularly heterocyclic compounds. The presence of both a nucleophilic amino group and an acetamide (B32628) moiety allows for a variety of chemical transformations.
In synthetic organic chemistry, amino acetamide derivatives are recognized for their utility in constructing diverse molecular frameworks. The amino group can readily react with various electrophiles, serving as a key component in cyclization reactions to form nitrogen-containing heterocycles. For instance, derivatives of aminopyrazoles and aminothiophenes are used to create fused heterocyclic systems. researchgate.netresearchgate.net Similarly, this compound can serve as a starting material for creating pyrimidine (B1678525) or pyranone-based structures through reactions with compounds containing active methylene (B1212753) groups or dicarbonyls. researchgate.net
The synthesis of N-(3,5-dimethoxyphenyl)acridin-9-amine from 3,5-dimethoxyaniline (B133145), a closely related precursor, highlights the role of the dimethoxyphenyl group in forming complex, polycyclic aromatic systems. researchgate.net Such acridine-based structures are themselves important in specialty chemical applications. The reactivity of the amino group allows for its incorporation into larger molecular assemblies, while the acetamide group can be hydrolyzed or otherwise modified, providing a route to a wide array of substituted chemical intermediates. This versatility makes it a valuable component in diversity-oriented synthesis, a strategy aimed at creating libraries of structurally diverse molecules.
Role in the Development of Novel Materials with Specific Electronic or Optical Properties
The electron-rich nature of the 3,5-dimethoxyphenyl group in this compound suggests its potential utility in the development of novel materials with tailored electronic or optical properties. The two methoxy (B1213986) groups (-OCH3) are strong electron-donating groups, which increase the electron density of the aromatic ring. This electronic characteristic is a key feature in the design of organic materials for optoelectronic applications.
While direct studies on this specific compound are limited, research on analogous structures provides strong evidence for its potential. For example, materials containing similar methoxyphenyl groups have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and telecommunications. researchgate.net The incorporation of such electron-rich aromatic units into larger conjugated systems, like polymers or macrocycles, can lead to materials with low optical bandgaps and high refractive indices, desirable for use in organic thin-film transistors and photonic devices. researchgate.net
Furthermore, the acridine (B1665455) scaffold, which can be synthesized from dimethoxyphenyl amine derivatives, possesses a π-electron system that imparts unique physical and photophysical properties. researchgate.net Acridine-based dyes have been explored for applications in solar cell production. researchgate.net By serving as a precursor to such larger, conjugated systems, this compound can contribute to the creation of materials where the electronic properties are finely tuned by the strategic placement of electron-donating and electron-accepting groups. The amino and acetamide functionalities provide the reactive handles needed to integrate this electron-rich core into polymeric or heterocyclic structures designed for specific electronic or light-emitting applications.
Corrosion Inhibition Mechanisms and Practical Applications
Organic compounds containing heteroatoms such as nitrogen and oxygen, along with aromatic rings, are well-established as effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. njit.eduresearchgate.net this compound possesses all the key structural features for a potent corrosion inhibitor: an aromatic ring, an amine group, and an amide group containing both oxygen and nitrogen.
The primary mechanism of corrosion inhibition by such molecules involves their adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov This adsorption can occur through several modes of interaction:
Chemisorption: The lone pair electrons on the nitrogen atoms (of the amine and amide groups) and the oxygen atom (of the carbonyl and methoxy groups) can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds. nih.gov
Physisorption: In acidic solutions, the amine group can become protonated, leading to electrostatic attraction between the positively charged molecule and the negatively charged metal surface (at the open-circuit potential).
π-Electron Interaction: The π-electrons of the dimethoxyphenyl ring can interact with the metal surface, further strengthening the adsorption and the stability of the protective film. mdpi.com
The combination of these interactions leads to the formation of a dense, hydrophobic layer that impedes both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction, thus significantly reducing the corrosion rate. nih.gov The effectiveness of such inhibitors is often dependent on their concentration, the temperature, and the specific corrosive environment. The presence of multiple electron-donating methoxy groups on the phenyl ring enhances the electron density at the adsorption centers (N and O atoms), which is expected to improve the inhibition efficiency compared to unsubstituted aromatic amides. nih.gov
Below is an interactive table showing typical data for the corrosion inhibition efficiency of related aromatic amine and amide compounds on steel in an acidic medium, which illustrates how such compounds are evaluated.
| Concentration (mM) | Inhibition Efficiency (%) at 303 K | Surface Coverage (θ) |
|---|
Future Research Directions and Unexplored Avenues for 2 Amino N 3,5 Dimethoxyphenyl Acetamide Research
Development of Advanced and Sustainable Synthetic Methodologies
The future of pharmaceutical manufacturing hinges on the development of sustainable and efficient synthetic processes. For a compound like 2-Amino-N-(3,5-dimethoxyphenyl)acetamide, moving beyond traditional batch synthesis methods is a critical area for future research. The focus should be on adopting green chemistry principles to minimize environmental impact and enhance economic viability.
Key avenues for exploration include the implementation of flow chemistry . This technology offers numerous advantages over batch processing, including improved reaction control, enhanced safety, and the potential for higher yields and purity. researchgate.net The continuous nature of flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to more consistent product quality. researchgate.net For the synthesis of this compound, a flow-based approach could streamline the amidation process, potentially reducing reaction times and the need for excessive solvent use. nih.gov
Another promising direction is the exploration of biocatalysis . nih.govacs.org Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. acs.org Research into identifying or engineering specific enzymes, such as lipases or amide synthetases, that can efficiently catalyze the formation of the amide bond in this compound would be a significant advancement. acs.orgjst.go.jp Biocatalytic methods often operate under mild conditions, reducing energy consumption and the formation of hazardous byproducts. acs.org
Furthermore, the development of solvent-free or green solvent-based synthetic routes should be prioritized. nih.govresearchgate.net Traditional organic solvents are often a major source of chemical waste. Investigating the use of greener alternatives, such as water, supercritical fluids, or bio-derived solvents, can significantly reduce the environmental footprint of the synthesis. acs.org Mechanochemical methods, where reactions are induced by mechanical force rather than by dissolving the reactants, also present a novel solvent-free approach to explore. nih.gov
| Sustainable Synthesis Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Flow Chemistry | Improved reaction control, enhanced safety, higher yields and purity, reduced solvent usage. researchgate.netnih.gov | Development of a continuous flow process for the amidation step, optimization of reaction parameters. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced byproducts, use of renewable catalysts. nih.govacs.orgacs.org | Screening for or engineering of suitable enzymes (e.g., lipases, amide synthetases), optimization of enzymatic reaction conditions. acs.orgjst.go.jp |
| Green Solvents/Solvent-Free | Minimized chemical waste, reduced environmental impact, improved safety. nih.govresearchgate.net | Investigation of alternative reaction media (water, bio-solvents), exploration of mechanochemical synthesis. |
Comprehensive Multi-Omics Profiling in Preclinical Models for Deeper Mechanistic Understanding
To fully elucidate the biological effects of this compound, future preclinical research should employ a comprehensive multi-omics approach. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, a more holistic and nuanced understanding of the compound's mechanism of action, potential therapeutic effects, and off-target interactions can be achieved. nih.govnih.gov This integrated approach moves beyond studying single molecular endpoints and provides a systems-level view of the biological response to the compound. researchgate.net
Genomics can be utilized to identify genetic factors that may influence an individual's response to this compound. Transcriptomics , through techniques like RNA sequencing, can reveal how the compound alters gene expression patterns in target cells or tissues. acs.orgtechnologynetworks.com This can provide insights into the signaling pathways and cellular processes modulated by the compound.
Proteomics will be crucial for identifying the direct protein targets of this compound and for understanding its impact on the broader proteome. nih.govnih.gov Changes in protein expression, post-translational modifications, and protein-protein interactions following treatment can be systematically profiled. Finally, metabolomics can capture the downstream functional consequences of the compound's activity by analyzing the global metabolic profile of cells or biofluids. acs.orgnih.gov This can reveal alterations in metabolic pathways and identify potential biomarkers of the compound's effect.
The true power of this approach lies in the integrative analysis of these multi-omics datasets. researchgate.netacs.org By combining information from these different molecular layers, researchers can construct detailed models of the compound's biological effects, leading to a more profound mechanistic understanding. This comprehensive profiling will be invaluable for identifying predictive biomarkers and for guiding the future development of this compound.
| Omics Technology | Information Gained for this compound | Potential Applications |
| Genomics | Identification of genetic determinants of response. | Patient stratification, personalized medicine. |
| Transcriptomics | Changes in gene expression patterns. acs.org | Elucidation of modulated signaling pathways. acs.org |
| Proteomics | Direct protein targets and changes in the proteome. nih.gov | Mechanism of action, off-target effects. |
| Metabolomics | Alterations in metabolic pathways. nih.gov | Functional outcomes, biomarker discovery. nih.gov |
| Integrative Analysis | Holistic view of the compound's biological effects. researchgate.net | Comprehensive mechanistic understanding, predictive modeling. |
Exploration of Novel Molecular Targets and Interaction Landscapes (non-clinical context)
A critical avenue for future research is the comprehensive identification and characterization of the molecular targets of this compound in a non-clinical setting. Understanding the full spectrum of its protein interactions is fundamental to elucidating its mechanism of action and potential therapeutic applications.
Chemoproteomics stands out as a powerful experimental approach for target deconvolution. nih.govnih.gov Techniques such as affinity-based protein profiling (AfBPP) can be employed. This would involve synthesizing a probe molecule by chemically modifying this compound with a reactive group and a reporter tag. This probe can then be used to covalently label and subsequently identify its binding partners in complex biological samples through mass spectrometry. researchgate.net
Another valuable method is affinity chromatography coupled with mass spectrometry (AC-MS) . jst.go.jpyoutube.com In this approach, an immobilized version of this compound is used as bait to capture its interacting proteins from cell lysates. The bound proteins can then be eluted and identified by mass spectrometry. acs.orgnih.gov Competitive binding experiments, where the free compound is used to compete with the immobilized version, can help to distinguish specific from non-specific binders. nih.gov
In parallel with experimental approaches, computational methods can be leveraged to predict potential molecular targets. nih.govnih.gov Structure-based virtual screening, where the 3D structure of this compound is docked against a library of protein structures, can identify proteins with complementary binding pockets. researchgate.netnih.gov Ligand-based approaches, which compare the chemical features of the compound to those of known ligands for various targets, can also provide valuable predictions. acs.org The integration of these computational predictions with experimental validation will provide a robust strategy for mapping the interaction landscape of this compound.
| Target Identification Method | Description | Potential Insights for this compound |
| Chemoproteomics (AfBPP) | Use of a chemical probe to label and identify binding partners. nih.govresearchgate.net | Direct identification of covalent and high-affinity targets in a native biological context. |
| Affinity Chromatography-MS | Immobilized compound used to capture interacting proteins. jst.go.jpyoutube.com | Identification of both direct and indirect binding partners, including complex components. acs.org |
| Computational Docking | In silico prediction of binding to protein structures. researchgate.netnih.gov | Prioritization of potential targets for experimental validation based on binding affinity scores. |
| Ligand-Based Similarity | Comparison to known ligands of various targets. acs.org | Generation of hypotheses about potential target families and off-targets. |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative potential to accelerate the discovery and optimization of novel compounds, including derivatives of this compound. These computational tools can analyze vast and complex datasets to identify patterns and make predictions that are beyond the scope of traditional methods. nih.gov
One key application is in the development of Quantitative Structure-Activity Relationship (QSAR) models . By training ML algorithms on datasets of compounds with known activities, it is possible to build models that can predict the biological activity of new, untested molecules based on their chemical structures. This can be used to virtually screen large libraries of compounds and prioritize those with the highest predicted potency for synthesis and experimental testing.
Furthermore, AI can be employed for de novo drug design . Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on the structural features of known active molecules to design novel compounds with desired properties. This could be used to generate new analogs of this compound with potentially improved efficacy, selectivity, or pharmacokinetic profiles.
AI and ML can also play a crucial role in predictive toxicology and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling . By analyzing the chemical structures of compounds and their known toxicological and pharmacokinetic properties, ML models can be developed to predict these properties for new molecules. This allows for the early identification of compounds with potentially unfavorable safety profiles, reducing the risk of late-stage failures in drug development.
The integration of these AI/ML approaches into the research pipeline for this compound can significantly streamline the process of identifying more potent and safer derivatives, ultimately accelerating the path towards potential therapeutic applications.
| AI/ML Application | Description | Benefit for this compound Research |
| QSAR Modeling | Predicting biological activity from chemical structure. | Efficient virtual screening and prioritization of new analogs. |
| De Novo Design | Generating novel molecular structures with desired properties. | Discovery of new chemical entities with potentially improved characteristics. |
| Predictive Toxicology/ADMET | Forecasting toxicity and pharmacokinetic properties. | Early de-risking of compound candidates and reduction of late-stage failures. |
Q & A
Q. Advanced
- Liver microsomal assays : Incubate the compound with human or rat liver microsomes (0.5–1 mg/mL protein) and NADPH (1 mM) at 37°C. Monitor demethylation of methoxy groups via LC-MS/MS, as seen in structurally related chloroacetamide herbicides .
- CYP450 inhibition studies : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .
How do conformational variations in the crystal structure of acetamide derivatives impact their biological activity?
Advanced
Crystal structures reveal that dihedral angles between aromatic rings and amide groups influence receptor binding. For example, in Midodrine analogs, a 54.8° angle between dichlorophenyl and pyrazolyl rings enhances α-adrenergic receptor affinity due to optimal spatial alignment . Computational docking (e.g., AutoDock Vina) can predict activity changes induced by rotational barriers (>10 kcal/mol for steric hindrance) .
How can researchers resolve contradictions in reported metabolic data for structurally related acetamides?
Q. Advanced
- Comparative kinetic analysis : Measure metabolic half-lives (t) across species (e.g., human vs. rat microsomes) to identify interspecies variability .
- Isotope-labeling studies : Use -methoxy groups to track demethylation pathways and distinguish phase I vs. phase II metabolism .
- Meta-analysis of crystal structures : Correlate metabolic stability with electron-withdrawing/donating substituents (e.g., 3,5-dimethoxy vs. 2,5-dimethoxy groups alter CYP450 binding) .
What analytical strategies are recommended for quantifying trace impurities in this compound?
Q. Advanced
- HPLC-DAD/UV : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid/acetonitrile gradient (5→95% over 30 min). Detect impurities at λ = 254 nm .
- LC-QTOF-MS : Identify unknown impurities via exact mass (<2 ppm error) and fragment ion matching (e.g., m/z 152.07 for deacetylated byproducts) .
How does the electronic environment of the 3,5-dimethoxyphenyl group influence the compound’s reactivity?
Advanced
The methoxy groups act as electron donors, increasing electron density on the aromatic ring. This enhances electrophilic substitution reactivity (e.g., nitration at the para position) but reduces oxidation susceptibility. DFT calculations (e.g., B3LYP/6-31G*) show a HOMO energy of −6.2 eV, correlating with stability against radical-mediated degradation .
What strategies mitigate challenges in scaling up the synthesis of this compound?
Q. Advanced
- Flow chemistry : Continuous flow reactors improve heat dissipation during exothermic coupling steps (ΔT > 20°C in batch) .
- Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity while maintaining yield (>85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
